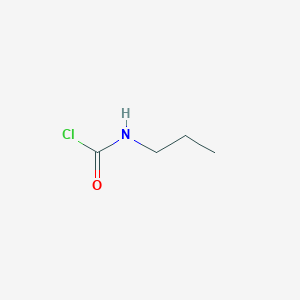

N-propylcarbamoyl chloride

Description

Significance of N-Propylcarbamoyl Chloride as a Crucial Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. lookchem.com Carbamoyl (B1232498) chlorides, as a class, are foundational reagents for the synthesis of numerous commercial and research chemicals, including pharmaceuticals, agrochemicals, and other specialty materials. lookchem.com

This compound, specifically, is a precursor for creating compounds containing a propyl-substituted urea (B33335) or carbamate (B1207046) linkage. These structural motifs are present in various biologically active molecules. For instance, carbamoyl chlorides are useful intermediates in the preparation of pesticides. google.com They can be reacted with appropriate compounds, such as benzofuranols, to produce insecticidal carbamates or with amines to form herbicidal ureas. google.com The N-propyl group can influence the lipophilicity and steric profile of the final product, which in turn can modulate its biological activity and physical properties. While many industrial applications remain proprietary, the fundamental reactions of this compound make it a key component in the synthetic chemist's toolbox for creating new chemical entities.

Overview of Scholarly Investigations into the Reactivity and Applications of Carbamoyl Chlorides, with Specific Focus on this compound

Scholarly investigations into carbamoyl chlorides have explored their reactivity patterns, reaction mechanisms, and synthetic utility. The core reactivity of these compounds involves nucleophilic acyl substitution at the carbonyl carbon. Common reactions include:

Reaction with Alcohols: In the presence of a base, this compound reacts with alcohols (R'OH) to form N-propylcarbamates. wikipedia.org

Reaction with Amines: Reaction with primary or secondary amines yields substituted ureas.

Hydrolysis: Contact with water leads to hydrolysis, forming the corresponding carbamic acid, which is often unstable and can decompose further. wikipedia.org

Mechanistic studies, particularly on the solvolysis of carbamoyl chlorides, have been a significant area of research. nih.govnih.gov These studies often employ the Grunwald-Winstein equation to correlate reaction rates and elucidate reaction mechanisms, which are typically found to be SN1-like ionization pathways. nih.govmdpi.com However, research has historically focused more on the more stable N,N-disubstituted carbamoyl chlorides rather than the N-monosubstituted derivatives like this compound, which are often less stable. nih.govnih.gov

More recent research has expanded the synthetic applications of carbamoyl chlorides through transition metal-catalyzed reactions. researchgate.net These advanced methods include cross-coupling, annulation, and C-H functionalization reactions, allowing for the construction of complex heterocyclic structures such as oxindoles and quinolones. researchgate.netresearcher.life For example, palladium-catalyzed cyclization of alkene-tethered carbamoyl chlorides has been developed as a powerful tool for synthesizing bis-heterocyclic compounds. researcher.life The generation of carbamoyl radicals from chloride precursors for use in intermolecular addition reactions also represents a modern area of investigation. researchgate.net

Historical Context and Evolution of Research on Monosubstituted Carbamoyl Chlorides

The study of carbamoyl chlorides dates back to early investigations into phosgene (B1210022) chemistry. The conventional method for their preparation involves the reaction of an amine with phosgene. wikipedia.org An alternative route for preparing N-monosubstituted carbamoyl chlorides is the addition of hydrogen chloride (HCl) to an isocyanate (RNCO). wikipedia.orgnih.gov

Historically, a notable point of confusion in the literature was the inconsistent naming, with "carbamyl chloride" often being used interchangeably with "carbamoyl chloride". nih.gov The first mechanistic study on a carbamoyl chloride was conducted by Hall on the hydrolysis of N,N-dimethylcarbamoyl chloride. nih.gov Early research predominantly focused on N,N-disubstituted derivatives because monosubstituted carbamoyl chlorides (RNHCOCl) were found to be less stable. nih.govnih.gov They can readily eliminate HCl to form the corresponding isocyanate, establishing an equilibrium between the two compounds. nih.gov

This relative instability meant that monosubstituted carbamoyl chlorides were often generated and used in situ. For example, a method for synthesizing sulfonyl ureas involves the in situ formation of n-propylisocyanate from n-propylcarbamic chloride (an alternative name for this compound). researchgate.net The evolution of research has seen the role of these compounds shift from simple reagents to key components in sophisticated, high-efficiency catalytic processes that enable the construction of molecules with significant pharmaceutical or material science applications. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₈ClNO | nih.gov |

| Molecular Weight | 121.56 g/mol | nih.gov |

| CAS Number | 41891-16-1 | nih.gov |

| Canonical SMILES | CCCN(C(=O)Cl) | nih.gov |

| InChIKey | HDKDXERLOZVYAK-UHFFFAOYSA-N | nih.gov |

Table 2: Key Synthetic Reactions of this compound This table outlines the principal reactions involving this compound, highlighting its role as a synthetic intermediate.

| Reactant | Product Class | General Reaction |

| Alcohol (R'-OH) | Carbamate | R-NH-CO-Cl + R'-OH → R-NH-CO-OR' + HCl wikipedia.org |

| Amine (R'R''-NH) | Substituted Urea | R-NH-CO-Cl + R'R''-NH → R-NH-CO-NR'R'' + HCl |

| Water (H₂O) | Carbamic Acid | R-NH-CO-Cl + H₂O → R-NH-CO-OH + HCl wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

N-propylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-3-6-4(5)7/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKDXERLOZVYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41891-16-1 | |

| Record name | N-propylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Propylcarbamoyl Chloride and Its Analogues

Phosgenation-Based Synthetic Strategies

Phosgenation remains a cornerstone for the industrial production of carbamoyl (B1232498) chlorides. This process involves the reaction of an amine with phosgene (B1210022), a highly reactive and toxic gas, necessitating stringent safety measures and optimized reaction conditions for high yields and purity.

Direct Amine Phosgenation Techniques

The direct reaction of a primary amine, such as n-propylamine, with phosgene is a well-established method for producing the corresponding carbamoyl chloride. sciencemadness.org The reaction proceeds through the formation of an intermediate carbamoyl chloride, which can be dehydrohalogenated to an isocyanate. sciencemadness.org The process is typically carried out in an inert solvent.

A common procedure involves introducing a continuous flow of phosgene into a refluxing solution of the amine in a suitable solvent like ethyl acetate. prepchem.comprepchem.com The reaction of phosgene with primary amines or their salts yields carbamoyl chlorides. sciencemadness.org For instance, the reaction of n-propylamine with phosgene can be used to synthesize N-propylcarbamoyl chloride.

The reaction can be summarized as follows: CH₃CH₂CH₂NH₂ + COCl₂ → CH₃CH₂CH₂NHCOCl + HCl

Optimization of Reaction Conditions for Aliphatic Secondary Amines

While this compound is derived from a primary amine, the principles of optimizing phosgenation for aliphatic secondary amines are highly relevant and can be adapted. For secondary amines, direct phosgenation is a standard method due to its simplicity and high yield. Careful control of reaction temperature and phosgene addition is critical to prevent side reactions, such as the formation of urea (B33335) derivatives.

The reaction of secondary amines with phosgene is typically initiated at low temperatures to manage the initial exothermic reaction and is then heated to over 100°C to convert any amine hydrochloride salts to the desired carbamoyl chloride. While some reactions can be performed without a solvent, particularly with branched secondary amines, the use of an inert solvent like chlorobenzene (B131634) is common.

| Parameter | Condition | Rationale |

| Temperature | Initial low temperature, then >100°C | Control of exothermicity and conversion of byproducts. |

| Solvent | Optional, inert (e.g., chlorobenzene) | Improves reaction efficiency and product isolation. |

| Phosgene Ratio | Excess | Suppresses the formation of urea byproducts. wikipedia.org |

Role of Acid Acceptors in Phosgenation Reactions

The phosgenation reaction produces hydrogen chloride (HCl) as a byproduct. This HCl can react with the starting amine to form an amine hydrochloride salt, which can be less reactive. To neutralize the generated HCl and drive the reaction to completion, an acid acceptor or scavenger is often employed.

For the synthesis of carbamoyl chlorides from secondary amines, the use of an acid scavenger like pyridine (B92270) has been shown to be crucial for achieving high yields. researchgate.net Tertiary amines such as triethylamine (B128534) are also commonly used for this purpose. google.com The choice of acid acceptor is critical; for instance, using triethylamine instead of pyridine in some phosgenation reactions can lead to dealkylation of the triethylamine itself. researchgate.net In industrial settings, the reaction can also be conducted in a two-phase system (e.g., benzene-xylene and water) with an inorganic base like sodium hydroxide (B78521) acting as the acid scavenger, although this may lead to lower yields due to hydrolysis of the carbamoyl chloride. wikipedia.org

Isocyanate-Based Preparative Routes

An alternative to direct phosgenation involves the use of isocyanates as precursors. These methods can offer advantages in terms of safety, as they may avoid the direct handling of phosgene gas.

Addition of Hydrogen Chloride to N-Propyl Isocyanate

This compound can be synthesized by the addition of hydrogen chloride (HCl) to N-propyl isocyanate. This reaction is essentially the reverse of the thermal dehydrohalogenation of the carbamoyl chloride. The isocyanate itself is often produced from the corresponding amine via phosgenation, making this a two-step process from the amine. sciencemadness.org

The general reaction is: CH₃CH₂CH₂NCO + HCl → CH₃CH₂CH₂NHCOCl

This method is particularly useful when the isocyanate is readily available or when a phosgene-free final step is desired.

In Situ Generation of Isocyanates for Carbamoyl Chloride Synthesis

Recent advancements have focused on the in situ generation of isocyanates, which are then immediately converted to carbamoyl chlorides or other derivatives, avoiding the isolation of the often hazardous isocyanate intermediate.

One such method involves the Curtius rearrangement of acyl azides. N-aryl and N-alkenyl carbamoyl benzotriazoles have been prepared from acyl azides and benzotriazole, and N-alkylcarbamoyl benzotriazoles can be formed from N-alkanoyl benzotriazoles and sodium azide (B81097) in a one-pot reaction. researchgate.net These carbamoyl benzotriazoles can act as stable alternatives to isocyanates. researchgate.net

Another innovative approach uses a combination of dimethyl sulfoxide (B87167) (DMSO), trifluoroacetic anhydride (B1165640) (TFAA), and an amine in the presence of carbon dioxide and a base like DBU to generate isocyanates in situ. gaylordchemical.com The generated isocyanate can then be trapped with a suitable nucleophile. While this method is primarily demonstrated for the synthesis of ureas and carbamates, the underlying principle of in situ isocyanate generation could potentially be adapted for carbamoyl chloride synthesis. gaylordchemical.com

A recently developed methodology for synthesizing sulfonyl ureas involves the in situ formation of n-propylisocyanate from n-propylcarbamic chloride, which is then immediately reacted with a sulfonamide. researchgate.net This highlights the reactive nature of the carbamoyl chloride and its utility in generating the corresponding isocyanate under specific conditions. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods. In the context of this compound and its analogues, green chemistry principles are being applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. These approaches focus on alternative reaction conditions, recyclable catalysts, and more efficient synthetic routes.

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of derivatives of this compound involves the implementation of solvent-free reaction conditions. These methodologies reduce the environmental impact associated with solvent use, such as toxicity, flammability, and disposal costs. A notable example is the use of a solid acid catalyst, silica (B1680970) bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA), for the synthesis of benzylidene acrylate (B77674) derivatives. researchgate.netdoi.org This process occurs under solvent-free conditions by heating a mixture of an aldehyde, ethyl cyanoacetate, and the SBPCSA catalyst, achieving excellent yields of 90–98%. doi.org

Another approach involves the N-acylation of carbamates and oxazolidinones using carboxylic acid anhydrides, which can be effectively promoted by a catalytic amount of zinc chloride under solvent-free conditions, producing the corresponding N-acyl products in good yields. researchgate.net The use of solid-supported catalysts or neat reaction mixtures not only aligns with the principles of green chemistry but also simplifies product purification, often requiring only filtration to remove the catalyst.

The advantages of solvent-free synthesis in the context of carbamoyl chloride derivatives are summarized in the table below.

| Feature | Description |

| Environmental Impact | Eliminates the need for potentially toxic and volatile organic solvents, reducing air and water pollution. |

| Process Efficiency | Often leads to higher reaction rates and yields due to increased reactant concentration. |

| Product Purification | Simplifies work-up procedures, as the product can often be isolated by simple physical separation from the solid catalyst. |

| Economic Viability | Reduces costs associated with solvent purchase, handling, and disposal. |

Utilization of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the synthesis of compounds related to this compound, several effective recyclable catalytic systems have been reported.

A prime example is the aforementioned silica bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA) . This heterogeneous catalyst is not only effective under solvent-free conditions but can also be easily recovered by filtration and reused multiple times without a significant loss of its catalytic activity. researchgate.netdoi.org Similarly, a novel copper(II) complex immobilized on magnetic chitosan (B1678972) (MCS@PhTet@Cu(II)) has been developed as an effective and magnetically separable catalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives. nih.gov This catalyst demonstrates high efficacy and can be recycled for at least five cycles with no significant decrease in its activity. nih.gov

Zinc chloride (ZnCl₂) has also been employed as an inexpensive and recyclable catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, with yields ranging from 49–87%. acs.org The catalyst's reusability contributes to a more sustainable synthetic protocol. Furthermore, recyclable polymeric catalysts have been developed for the chlorination of organic acids and alcohols using reagents like thionyl chloride or oxalyl chloride, presenting a green and eco-friendly process. google.com

The table below compares different recyclable catalytic systems applicable to the synthesis of this compound derivatives.

| Catalyst System | Key Features | Recyclability |

| Silica bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA) | Heterogeneous solid acid catalyst, effective under solvent-free conditions. | Recovered by filtration, reusable for multiple cycles. researchgate.netdoi.org |

| Magnetic chitosan stabilized Cu(II)-tetrazole complex | Magnetically separable, effective in ultrasound-assisted synthesis. | Easily separated with an external magnet, reusable for at least five cycles. nih.gov |

| Zinc Chloride (ZnCl₂) | Inexpensive, homogeneous catalyst for carbamate (B1207046) synthesis. | Recyclable, contributing to a more sustainable process. acs.org |

| Recyclable Polymeric Catalysts | Used for chlorination of organic acids and alcohols. | Can be recovered and reused, making the process greener. google.com |

Atom-Efficient Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. Traditional methods for synthesizing carbamoyl chlorides often involve hazardous reagents like phosgene, which also leads to the formation of undesirable byproducts.

A significant improvement in atom efficiency is the development of phosgene-free synthetic routes. One such method involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent to prepare N,N-disubstituted carbamoyl chlorides from secondary amines. cdnsciencepub.com This one-pot procedure avoids the direct use of highly toxic phosgene. cdnsciencepub.com

Another atom-economical approach is the direct conversion of low-concentration CO₂ into carbamates using a nonmetallic regenerable reagent like Si(OMe)₄ and DBU as a CO₂ capture agent and catalyst. organic-chemistry.orgorganic-chemistry.org This method avoids metal complex catalysts and can even utilize exhaust gas as a carbon source. organic-chemistry.org

Furthermore, the development of a BF₃-catalyzed atom-economical fluorocarbamoylation of alkyne-tethered carbamoyl fluorides showcases a halide recycling mechanism. yorku.ca In this process, the catalyst acts as both a fluoride (B91410) source and a Lewis acid activator, enabling the formal insertion of alkynes into strong C-F bonds. yorku.ca The synthesis of 2,4,6-triaryl-1,3,5-triazines via an iron-catalyzed cyclization of aldehydes with NH₄I as the sole nitrogen source is another example of a straightforward and atom-efficient protocol. rsc.org

The following table highlights key atom-efficient strategies for the synthesis of this compound and its analogues.

| Strategy | Description | Advantages |

| Phosgene-Free Carbonylation | Utilizes alternative carbonylating agents like chlorocarbonylsulfenyl chloride. cdnsciencepub.com | Avoids the use of highly toxic phosgene and improves safety. |

| CO₂ Utilization | Direct conversion of CO₂ from various sources into carbamates. organic-chemistry.orgorganic-chemistry.org | Utilizes a greenhouse gas as a C1 building block, enhancing sustainability. |

| Halide Recycling | Catalytic systems that enable the recycling of halide atoms within the reaction. yorku.ca | Maximizes atom economy by incorporating atoms that would otherwise be lost as byproducts. |

| Use of Simple Nitrogen Sources | Employing readily available and simple nitrogen sources like ammonium (B1175870) iodide. rsc.org | Simplifies the synthetic route and reduces the complexity of starting materials. |

Microwave-Assisted and Ultrasonic Synthesis Considerations

Microwave and ultrasonic irradiation are emerging as powerful tools in green chemistry to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. tandfonline.comorientjchem.org

Microwave-assisted synthesis has been shown to be effective in the synthesis of various nitrogen-containing heterocycles and carbamoyl derivatives. tandfonline.comrsc.org For instance, the synthesis of C-carbamoyl-1,2,3-triazoles under microwave irradiation is a convenient and efficient one-pot process that avoids the need for purification of intermediates and significantly reduces reaction times. tandfonline.com Similarly, microwave irradiation has been successfully applied to the synthesis of N-carbamoyl-L-amino acids from urea and α-amino acid sodium salts. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are limited, the general success of this technique for related compounds suggests its high potential for this application.

Ultrasonic synthesis utilizes the energy of sound waves to induce chemical reactions, a phenomenon known as sonochemistry. This method has been successfully employed for the synthesis of various organic compounds, including carbamoyl derivatives, often under solvent-free conditions. orientjchem.orgresearchgate.net For example, an expeditious and green method for the synthesis of diethyl substituted phenylcarbamoylphosphonates has been developed using a silica-supported Lewis acid catalyst under solvent-free and sonication conditions. researchgate.net The application of ultrasound can accelerate conversions and improve yields. organic-chemistry.org

The table below summarizes the key advantages of microwave and ultrasonic assistance in the synthesis of this compound and its derivatives.

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture directly and efficiently. | Rapid heating, reduced reaction times, higher yields, improved product purity. tandfonline.comrsc.org |

| Ultrasonic Synthesis | Employs high-frequency sound waves to create acoustic cavitation, promoting chemical reactions. | Enhanced reaction rates, milder conditions, applicability to solvent-free systems. orientjchem.orgresearchgate.net |

Mechanistic Investigations and Reactivity Profiles of N Propylcarbamoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

N-propylcarbamoyl chloride, as a derivative of a carboxylic acid, primarily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group. The reactivity of the carbonyl group is influenced by the electron-donating effect of the nitrogen atom and the electron-withdrawing effect of the chlorine atom. libretexts.orgmasterorganicchemistry.com

Detailed Analysis of Reactions with Amines Leading to N-Substituted Amides

The reaction of this compound with primary or secondary amines is a classic example of nucleophilic acyl substitution, yielding N,N'-substituted ureas. The mechanism is characterized by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the carbamoyl (B1232498) chloride. chemguide.co.ukchemguide.co.uk This initial addition step forms a tetrahedral intermediate.

The subsequent elimination phase involves the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion. chemguide.co.uk A proton is then removed from the nitrogen, a step that can be facilitated by another amine molecule or the expelled chloride ion, to form the stable N-substituted urea (B33335) and an ammonium (B1175870) chloride salt. chemguide.co.ukchemguide.co.uk Due to the formation of hydrochloric acid as a byproduct, it is common to use two equivalents of the amine in the reaction; one acts as the nucleophile and the other as a base to neutralize the HCl. libretexts.org

Reactivity with Alcohols and Phenols for Carbamate (B1207046) Ester Synthesis (Carbamoylation)

This compound reacts with alcohols and phenols to form carbamate esters, a process known as carbamoylation. This reaction also proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgyoutube.com

The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride that is formed. libretexts.org The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the carbamate ester. youtube.comyoutube.com The reactivity of the alcohol can be influenced by steric hindrance, with primary alcohols generally reacting more readily than secondary or tertiary alcohols. libretexts.org

Hydrolysis, Alcoholysis, and Aminolysis Reaction Pathways

Hydrolysis: The reaction of this compound with water leads to the formation of a carbamic acid, which is generally unstable and readily decarboxylates to yield N-propylamine and carbon dioxide. nih.gov This hydrolysis is a nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The reaction is often vigorous, producing hydrochloric acid as a byproduct. youtube.com

Aminolysis: As described in section 3.1.1, aminolysis is the reaction with an amine to form a substituted urea. chemguide.co.ukchemguide.co.uk Reactions of N,N-dialkylcarbamoyl chlorides with amines in non-polar solvents like benzene (B151609) or in ethanol (B145695) have been shown to follow second-order kinetics, suggesting a bimolecular mechanism. nih.govresearchgate.net

Solvolytic Mechanisms of this compound and Related Carbamoyl Chlorides

Solvolysis refers to a reaction where the solvent acts as the nucleophile. For carbamoyl chlorides, solvolysis reactions have been studied to understand the mechanistic details, which can range from unimolecular (SN1) to bimolecular (SN2) pathways. nih.govnih.gov

Unimolecular (SN1) Solvolysis Kinetics

The solvolysis of many disubstituted carbamoyl chlorides, particularly in polar, ionizing solvents like water and aqueous acetone, is often considered to proceed through a unimolecular (SN1) mechanism. nih.govresearchgate.netresearchgate.net This pathway involves the rate-determining formation of a carbamoyl cation intermediate, followed by rapid attack by the solvent nucleophile. researchgate.net

Evidence for the SN1 mechanism includes:

Positive Entropies of Activation: In some cases, a positive entropy of activation has been observed, which is consistent with a dissociative, unimolecular transition state. nih.govresearchgate.net

Solvent Effects: The rates of solvolysis are sensitive to the ionizing power of the solvent. The Grunwald-Winstein equation has been applied to correlate the specific rates of solvolysis of various carbamoyl chlorides, with the 'm' value indicating the sensitivity to solvent ionizing power. nih.govmdpi.com

Substituent Effects: Studies on N,N-dialkylcarbamoyl chlorides have shown that increasing the steric bulk of the alkyl groups (e.g., from methyl to ethyl) increases the rate of solvolysis, which supports the formation of a carbocation intermediate. nih.gov

For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with a unimolecular pathway. nih.gov

Characterization of Bimolecular Reaction Components

While SN1 mechanisms are common, a bimolecular component can also be involved, particularly in less ionizing or more nucleophilic solvents. The addition of a more potent nucleophile, such as an amine, to a solvolysis reaction can introduce a competing bimolecular pathway. nih.govnih.govresearchgate.net

The extended Grunwald-Winstein equation, which includes a term for solvent nucleophilicity ('l' value), is often used to dissect the contributions of unimolecular and bimolecular pathways. researchgate.netmdpi.com For reactions believed to follow an addition-elimination pathway with general-base catalysis from a second solvent molecule, the kinetic solvent isotope effect (kH/kD) is typically greater than 1.7. In contrast, ionization pathways with weak nucleophilic solvation assistance show kH/kD values in the range of 1.2 to 1.5. nih.gov

Reactions of N,N-dialkylcarbamoyl chlorides with amines in solvents like benzene or ethanol exhibit second-order kinetics, which is indicative of a bimolecular process. nih.govresearchgate.net

Application of the Extended Grunwald–Winstein Equation for Mechanistic Probing

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for elucidating reaction mechanisms, especially for solvolysis reactions. numberanalytics.com The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant of solvolysis in the reference solvent (80% ethanol/water).

l is the sensitivity of the substrate to changes in solvent nucleophilicity (NT).

m is the sensitivity of the substrate to changes in solvent ionizing power (YCl).

NT is the solvent nucleophilicity parameter.

YCl is the solvent ionizing power parameter for a chloride leaving group.

The values of l and m provide insight into the nature of the transition state. A high m value (≥1) is indicative of an SN1 mechanism involving a carbocation intermediate, while a significant l value suggests a bimolecular (SN2) or an addition-elimination mechanism where the solvent acts as a nucleophile. wikipedia.org

Studies on various carbamoyl chlorides have utilized this equation to probe their solvolysis mechanisms. nih.gov While specific data for this compound is not extensively documented in readily available literature, analysis of related compounds provides a strong basis for understanding its probable behavior. For instance, the solvolysis of N-methyl-N-phenylcarbamoyl chloride, a monosubstituted carbamoyl chloride, was analyzed using the extended Grunwald-Winstein equation, yielding l and m values that suggest a mechanism with significant charge separation in the transition state, leaning towards an ionization pathway with nucleophilic solvent assistance. nih.gov

In contrast, N,N-disubstituted carbamoyl chlorides have been more thoroughly studied. The data in the table below illustrates the sensitivity of different carbamoyl chlorides to solvent nucleophilicity and ionizing power.

| Carbamoyl Chloride | l value (sensitivity to NT) | m value (sensitivity to YCl) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| N-methyl-N-phenylcarbamoyl chloride | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 | Ionization with strong nucleophilic solvation |

| N,N-Dimethylcarbamoyl chloride | 0.68 ± 0.06 | 0.80 ± 0.05 | 0.85 | Ionization with strong nucleophilic solvation |

| 4-Morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | Ionization with strong nucleophilic solvation |

| N,N-Diphenylcarbamoyl chloride | 0.23 ± 0.04 | 0.58 ± 0.03 | 0.40 | SN1 with internal nucleophilic assistance |

This table is interactive. You can sort the data by clicking on the column headers.

The data suggests that the solvolysis of these compounds generally proceeds through an ionization mechanism with considerable assistance from the solvent. The relatively low m values for what is considered an ionization process are thought to be due to internal nucleophilic assistance from the nitrogen's lone pair of electrons. mdpi.com For this compound, a similar mechanism is anticipated, where the reaction pathway is likely an ionization process (SN1-like) with significant nucleophilic participation from the solvent.

Decomposition Pathways and Isocyanate Formation

A key reaction pathway for monosubstituted N-alkylcarbamoyl chlorides, such as this compound, is their decomposition to form isocyanates. science.govmdpi.com This reaction is an equilibrium process, particularly in solvents like acetonitrile (B52724), where the carbamoyl chloride can dissociate into propyl isocyanate and hydrogen chloride (HCl). science.govmdpi.com

R-NH-C(O)Cl ⇌ R-N=C=O + HCl

This decomposition pathway is of significant synthetic utility as it provides a route to isocyanates from the corresponding amines via the carbamoyl chloride intermediate. The stability of the carbamoyl chloride and the position of the equilibrium are influenced by the solvent and the nature of the substituent on the nitrogen atom.

The thermal stability of carbamoyl chlorides is noteworthy, especially when compared to the highly unstable parent acid of chloroformates (HOCOCl), which readily decomposes to carbon dioxide and HCl. science.gov The unsubstituted carbamoyl chloride (H₂NCOCl) is remarkably stable, with some synthetic procedures requiring it to withstand temperatures in the range of 300–400 °C. science.govresearchgate.net The stability of substituted carbamoyl chlorides is influenced by the electronic and steric effects of the substituents on the nitrogen atom.

Radical Chemistry and Functionalization Strategies

Beyond ionic pathways, this compound can be a precursor to carbamoyl radicals, opening up avenues for carbon-carbon bond formation through radical-mediated processes.

Photochemical Generation of Carbamoyl Radicals from Chloride Precursors

Recent advancements have demonstrated that carbamoyl radicals can be generated from their corresponding chloride precursors under mild photochemical conditions. nih.govsemanticscholar.org This method often employs a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, which activates the carbamoyl chloride via a nucleophilic acyl substitution. nih.gov The resulting intermediate can then undergo homolytic cleavage upon irradiation with visible light (e.g., blue LEDs) to generate the desired carbamoyl radical. nih.govsemanticscholar.org

This photochemical strategy is particularly valuable because carbamoyl chlorides have high reduction potentials, making them difficult to activate through single-electron transfer (SET) based mechanisms. nih.govsemanticscholar.org The use of a nucleophilic catalyst circumvents this issue, providing a versatile entry into the radical chemistry of these compounds. nih.gov

Intermolecular Giese Addition Processes Involving Carbamoyl Radicals

Once generated, carbamoyl radicals can participate in a variety of synthetic transformations, most notably the intermolecular Giese addition. nih.govresearchgate.net In this reaction, the nucleophilic carbamoyl radical adds to an electron-poor olefin to form a new carbon-carbon bond. nih.govd-nb.info This is followed by a hydrogen atom transfer to quench the resulting radical, yielding the final product. nih.gov

While many published examples focus on radicals derived from N,N-disubstituted carbamoyl chlorides, the methodology is applicable to monosubstituted derivatives as well. The table below shows representative yields for the Giese addition of carbamoyl radicals to various electron-poor olefins.

| Carbamoyl Radical Precursor | Olefin Acceptor | Product Yield (%) |

|---|---|---|

| Dimethylcarbamoyl chloride | N-Phenylmaleimide | 85 |

| Dimethylcarbamoyl chloride | Vinyl sulfone | 78 |

| Dimethylcarbamoyl chloride | Acrylonitrile | 63 |

| Piperidine-1-carbonyl chloride | Vinyl sulfone | 75 |

| Morpholine-4-carbonyl chloride | Vinyl sulfone | 82 |

This table is interactive. You can sort the data by clicking on the column headers.

This radical-based approach offers a powerful and unconventional method for the synthesis of amides, complementing traditional condensation-based methods. researchgate.net

Comparative Reactivity Studies of Mono-, Di-, and Unsubstituted Carbamoyl Chlorides

The reactivity and stability of carbamoyl chlorides are significantly influenced by the degree of substitution on the nitrogen atom. science.gov A general trend is observed where stability increases with the number of substituents.

Unsubstituted carbamoyl chloride (H₂NCOCl): As mentioned, this parent compound is remarkably stable, a stark contrast to the unstable parent acid of chloroformates. science.govresearchgate.net Its reactions, however, have not been extensively studied. science.govmdpi.com

Monosubstituted carbamoyl chlorides (RNHCOCl): this compound falls into this category. These compounds are generally less stable than their disubstituted counterparts and can readily decompose to form isocyanates and HCl, especially in solution. science.govmdpi.com Their reactivity makes them useful intermediates for the synthesis of ureas and carbamates.

Disubstituted carbamoyl chlorides (R₂NCOCl): These are the most studied class of carbamoyl chlorides. science.govmdpi.com The two substituents on the nitrogen atom provide steric hindrance around the electrophilic carbonyl carbon and contribute to electronic stabilization, making them more stable and easier to handle than monosubstituted analogs. mdpi.com For example, solvolysis studies have shown that N,N-diethylcarbamoyl chloride reacts faster than N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the developing positive charge in an SN1-like transition state. mdpi.com The solvolysis of N,N-diethylcarbamoyl chloride is 4.2 times faster in 80% ethanol and 6.6 times faster in 100% methanol (B129727) compared to N,N-dimethylcarbamoyl chloride at 25.0 °C. mdpi.com

This difference in stability and reactivity across the classes of carbamoyl chlorides dictates their specific applications in organic synthesis. While disubstituted derivatives are often employed as stable carbamoylating agents, the inherent reactivity and decomposition pathway of monosubstituted versions like this compound are harnessed for the generation of isocyanates.

Applications of N Propylcarbamoyl Chloride As a Precursor in Diverse Organic Transformations

Synthesis of Carbamate (B1207046) Derivatives

Carbamates are a class of organic compounds with significant applications in pharmaceuticals and agrochemicals. N-Propylcarbamoyl chloride serves as a key reagent in the synthesis of both O-aryl and substituted alkyl carbamates.

A versatile, one-pot procedure allows for the synthesis of O-aryl carbamates by reacting N-propylamine with a source of phosgene (B1210022) to form this compound in situ. This intermediate then reacts with substituted phenols to yield the desired O-aryl carbamate. organic-chemistry.orgorganic-chemistry.org This method avoids the need to isolate the sensitive carbamoyl (B1232498) chloride, making it an economical and efficient route. organic-chemistry.org The reaction is typically carried out in the presence of a base like pyridine (B92270) and can be accelerated by elevated temperatures. organic-chemistry.org The acidity of the phenol (B47542) plays a significant role, with more acidic phenols generally leading to higher yields. organic-chemistry.org

Table 1: Synthesis of O-Aryl Carbamates

| Phenol Reactant | Amine Reactant | Product | Yield (%) |

| Phenol | N-Propylamine | O-Phenyl N-propylcarbamate | High |

| 4-Chlorophenol | N-Propylamine | O-(4-Chlorophenyl) N-propylcarbamate | High |

| 4-Methoxyphenol | N-Propylamine | O-(4-Methoxyphenyl) N-propylcarbamate | High |

This compound readily reacts with a wide range of alcohols to form substituted alkyl carbamates. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. The reaction typically proceeds by the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the carbamoyl chloride, with the subsequent loss of a chloride ion. This method is adaptable for the synthesis of both primary and secondary carbamates. rsc.org

Table 2: Synthesis of Substituted Alkyl Carbamates

| Alcohol Reactant | Product |

| Ethanol (B145695) | Ethyl N-propylcarbamate |

| Isopropanol | Isopropyl N-propylcarbamate |

| Benzyl alcohol | Benzyl N-propylcarbamate |

O-Aryl Carbamate Formation via In Situ this compound Reactivity

Development of N-Substituted Amides and Ureas

This compound is a valuable precursor for the synthesis of N-substituted amides and ureas. The reaction of this compound with amines or amides provides a direct route to these important functional groups.

The reaction with a primary or secondary amine leads to the formation of an N,N'-substituted urea (B33335). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamoyl chloride. organic-chemistry.orggoogle.com For instance, reacting this compound with ammonia (B1221849) would yield N-propylurea.

Furthermore, this compound can react with primary amides to generate N-acylureas. This transformation involves a nucleophilic addition of the amide to the carbamoyl chloride. chemguide.co.ukresearchgate.net These reactions are often facilitated by a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The development of one-pot syntheses, where an isocyanate is generated in situ from a primary amide via a Hofmann rearrangement followed by reaction with an amine, provides an alternative and efficient route to N-substituted ureas. organic-chemistry.orgresearchgate.netthieme.de

Precursor in the Synthesis of Sulfonyl Urea Structural Analogues

Sulfonylureas are a critical class of compounds, notably used as herbicides and pharmaceuticals. researchgate.net this compound plays a crucial role in the synthesis of structural analogues of sulfonylureas. researchgate.net The general synthetic strategy involves the reaction of a sulfonamide with this compound.

In a typical procedure, a deprotonated sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form the sulfonylurea linkage. jrespharm.com An example of this is the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, where 4-bromobenzenesulfonamide (B1198654) is reacted with this compound. researchgate.net The resulting sulfonylurea moiety is a key structural feature responsible for the biological activity of many of these compounds. researchgate.netjrespharm.com

Table 3: Synthesis of a Sulfonyl Urea Analogue

| Sulfonamide Reactant | Carbamoyl Chloride | Product |

| 4-Bromobenzenesulfonamide | This compound | 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide |

Role in Heterocyclic Compound Synthesis

This compound also finds application as a precursor in the synthesis of more complex heterocyclic structures.

Research has shown the involvement of N-substituted carbamoylmethyl groups in the rearrangement of spiro[2H-1-benzopyran-2,2'-[2H]indoles]. lu.se While the direct use of this compound in the initial spiro ring formation is not explicitly detailed in the available research, the incorporation of an "N-(propylcarbamoyl)methyl" group onto the indole (B1671886) nitrogen of a pre-formed spiro[1-benzopyran-2,2'-indole] has been described. This is typically achieved by reacting the spiro compound with an N-propyl-2-chloroacetamide. Subsequent heating of this N-functionalized spiro compound with a base like potassium hydroxide (B78521) in ethanol can induce a rearrangement to yield diastereomeric 5a,13-methano-6H-1,3-benzoxazepino[3,2-a]indole-12-carboxamides. lu.se This demonstrates the utility of introducing the N-propylcarbamoyl moiety as a handle to drive complex intramolecular cyclizations, leading to novel heterocyclic scaffolds.

Formation of Acrylonitrile Derivatives Utilizing N-(Propylcarbamoyl)sulfamic Acid Catalysts

A derivative of this compound, N-(propylcarbamoyl)sulfamic acid, has been effectively immobilized on a silica (B1680970) support to create a powerful and recyclable heterogeneous catalyst known as Silica bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA). researchgate.netresearchgate.net This solid acid catalyst has demonstrated high efficiency in promoting the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. researchgate.netdoi.org

Specifically, SBPCSA has been successfully employed in the synthesis of a range of benzylidene acrylate (B77674) derivatives, which are structurally related to acrylonitriles. The process involves the reaction of various substituted aromatic or heterocyclic aldehydes with ethyl cyanoacetate. doi.orgnih.gov Research has shown that this catalytic system is exceptionally effective, affording excellent yields of the desired products, typically between 90% and 98%. doi.orgnih.gov

A significant advantage of the SBPCSA catalyst is its alignment with the principles of green chemistry. doi.org The reactions can be conducted under solvent-free conditions, which minimizes waste and environmental impact. Furthermore, the heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and enables its reuse for multiple cycles without a significant loss of catalytic activity. researchgate.netdoi.org This reusability, coupled with short reaction times and high product purity that often negates the need for complex purification steps like column chromatography, makes the protocol practical, cost-effective, and environmentally friendly. doi.org

Integration into Bioconjugate Chemistry for Nucleic Acid Modification

The high reactivity of carbamoyl chlorides makes them suitable reagents for bioconjugation, the chemical linking of molecules to biomolecules such as nucleic acids. While direct applications of this compound are not widely detailed, the synthesis of related N-alkylcarbamoyl derivatives serves as a clear blueprint for its potential use. These modifications are introduced to bestow novel properties upon oligonucleotides, including enhanced stability and cellular uptake, which are critical for therapeutic applications like antisense and antigene therapies.

Synthesis of Carbamoyl-Modified Uracil (B121893) Derivatives for Oligonucleotide Functionalization

A key strategy for functionalizing oligonucleotides involves the site-specific modification of individual nucleobases prior to their incorporation into a growing DNA or RNA chain. Uracil is a common target for such modifications. The synthesis of a carbamoyl-modified uracil derivative typically involves a multi-step process. First, a linker arm, often an alkyl chain with a terminal amine (e.g., an aminohexyl group), is attached to the C5 position of the uracil base or the 2'-position of the sugar ring. acs.orgumich.edu This amino-functionalized nucleoside then serves as the substrate for reaction with a carbamoyl chloride, such as this compound or its analogs.

This reaction proceeds via a nucleophilic acyl substitution, where the terminal amino group of the linker attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride and forming a stable N-alkylcarbamoyl linkage. The resulting modified nucleoside phosphoramidite (B1245037) can then be used in standard automated solid-phase oligonucleotide synthesis. umich.eduoup.com A prominent example from research is the synthesis of 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine (designated as NU), which has been successfully incorporated into DNA strands. acs.orgoup.com

Impact on DNA:DNA and DNA:RNA Duplex Stability

The introduction of carbamoyl modifications at the uracil base has a profound and beneficial impact on the stability of nucleic acid duplexes. The effect is measured by the change in the thermal melting temperature (Tm), the temperature at which half of the duplex dissociates. A higher Tm indicates a more stable duplex.

DNA:DNA Duplexes: Research has consistently shown that the incorporation of 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine (NU) into a DNA strand significantly increases the thermal stability of its duplex with a complementary DNA strand. acs.orgoup.com Studies have reported a Tm increase of approximately 3.0°C to 4.3°C per modification compared to the unmodified DNA:DNA duplex. oup.comsemanticscholar.org This stabilizing effect is attributed to key structural interactions. The carbamoyl group itself can form a hydrogen bond with the O4 atom of the uracil base, helping to position the linker in the major groove of the DNA helix. nih.govnih.gov Furthermore, the terminal ammonium (B1175870) cation on the flexible hexyl chain can interact electrostatically with the negatively charged phosphate (B84403) backbone of the opposing strand, effectively neutralizing charge repulsion and strengthening the duplex. semanticscholar.orgnih.gov

DNA:RNA Duplexes: The effect on DNA:RNA hybrid duplexes, which are central to antisense therapies, is also significant. Oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine (NU) show a stabilizing effect, with Tm increases of about 1.5°C per modification. oup.com

Even greater stability has been achieved by modifying the sugar moiety in addition to the base. The incorporation of 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine (NUm), which has a methyl group on the 2'-position of the ribose sugar, leads to a more substantial increase in the stability of DNA:RNA hybrids, with Tm increases of up to 3.9°C per modification. oup.comsemanticscholar.org The 2'-O-methyl group pre-organizes the sugar into an A-form geometry, which is characteristic of RNA, thus promoting a more stable hybrid structure. oup.comnih.gov Conversely, this same NUm modification slightly destabilizes DNA:DNA duplexes, highlighting the specificity of the structural effects. nih.gov

Advanced Analytical Techniques for the Characterization and Mechanistic Elucidation of N Propylcarbamoyl Chloride and Its Reaction Products

High-Resolution Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of N-propylcarbamoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the propyl group are expected. The methyl (CH₃) protons would typically appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group as a sextet, and the methylene group attached to the nitrogen as a triplet. The proton attached to the nitrogen (NH) would likely appear as a broad singlet. The chemical shifts (δ) are measured in parts per million (ppm). For a related compound, N-(propylcarbamoyl)benzenesulfonamide, the propyl group protons have been observed at specific chemical shifts, providing a reference for the expected regions in this compound's spectrum. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon (C=O) and the three unique carbon atoms of the propyl group. The carbonyl carbon signal is typically found in the downfield region of the spectrum. As a reference, in propionyl chloride, a similar small acyl chloride, the carbonyl carbon appears at a specific downfield shift, and the alkyl carbons have characteristic chemical shifts. chemicalbook.com

A study on related carbamates, which are derivatives of carbamoyl (B1232498) chlorides, provides extensive ¹H and ¹³C NMR data that can serve as a valuable comparison for interpreting the spectra of this compound and its reaction products. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. journalijbcrr.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration. libretexts.org

C-H Stretch: Absorptions corresponding to the C-H stretching of the propyl group's alkyl chain will appear around 2850-2960 cm⁻¹. researchgate.net

C=O Stretch: A strong absorption band for the carbonyl group (C=O) of the carbamoyl chloride is expected in the range of 1700-1760 cm⁻¹. libretexts.org The exact position can be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

N-H Bend: The N-H bending vibration typically appears around 1500-1600 cm⁻¹. analis.com.my

C-N Stretch: The C-N stretching vibration is usually observed in the fingerprint region, between 1000-1350 cm⁻¹. libretexts.org

C-Cl Stretch: The C-Cl stretching vibration also falls within the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org

The analysis of these characteristic peaks allows for the confirmation of the compound's functional group composition. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. lcms.cz For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for analyzing reaction mixtures and identifying products. chromatographyonline.com In an LC-MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. lcms.cznih.gov The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve the loss of the chlorine atom, the propyl group, or other characteristic neutral losses, aiding in its structural confirmation. nih.gov This method is highly sensitive and selective for the detection and quantification of carbamoyl-containing compounds in complex matrices. nih.govnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given that this compound is a relatively small and likely volatile molecule, GC is a suitable method for assessing its purity. epa.gov In a GC analysis, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. sigmaaldrich.com

A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. libretexts.org The presence of additional peaks would indicate impurities, which could be unreacted starting materials or byproducts from its synthesis. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. libretexts.org Furthermore, GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the eluted components, which is particularly useful for analyzing reaction mixtures containing this compound and its volatile products. researchgate.net The choice of column and temperature programming is crucial for achieving good separation and accurate purity assessment. epa.govgoogle.com

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of reaction mixtures containing this compound and for the purification of its products. Given that carbamoyl chlorides are reactive intermediates, HPLC allows for rapid and efficient separation of the target compound from starting materials, byproducts, and impurities.

A typical application involves monitoring the progress of a reaction where this compound is a reactant. For instance, in the synthesis of a carbamate (B1207046) ester, aliquots of the reaction mixture can be periodically injected into an HPLC system. A reverse-phase C18 column is often suitable for such separations, utilizing a mobile phase of acetonitrile (B52724) and water. sielc.com The retention times of this compound and the resulting carbamate product will differ, allowing for their distinct detection and quantification.

The chromatogram obtained provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Once the reaction is complete, preparative HPLC can be employed to isolate the desired product in high purity. sielc.com The scalability of this technique makes it suitable for both small-scale laboratory syntheses and larger-scale production.

Table 1: Illustrative HPLC Parameters for the Analysis of a Reaction Mixture Containing this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (this compound) | ~3.5 min |

| Retention Time (Example Product: Ethyl N-propylcarbamate) | ~5.2 min |

This data is illustrative and may vary based on the specific HPLC system and conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique can provide unequivocal structural proof and detailed insights into bonding and intermolecular interactions.

For this compound or its crystalline derivatives, single-crystal X-ray diffraction can be used to determine its molecular structure with high precision. carleton.edu This includes the accurate measurement of bond lengths, bond angles, and torsion angles. The data obtained from X-ray diffraction analysis allows for the unambiguous determination of the compound's connectivity and conformation in the solid state.

The process involves growing a suitable single crystal of the compound, which can be a challenging step. univie.ac.at Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. unl.pt The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. carleton.edu

Table 2: Representative Crystallographic Data for a Carbamoyl Chloride Derivative

| Parameter | Value |

| Empirical Formula | C4H8ClNO |

| Formula Weight | 121.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |

| Volume | 680 ų |

| Z | 4 |

| Density (calculated) | 1.19 g/cm³ |

| Bond Length (C=O) | ~1.20 Å |

| Bond Length (C-Cl) | ~1.78 Å |

| Bond Length (C-N) | ~1.35 Å |

This data is representative of a small organic molecule and serves as an example.

Beyond individual molecular structure, X-ray crystallography provides insight into how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. scirp.org

Computational and Theoretical Chemistry Studies on N Propylcarbamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. google.comarxiv.org An initial step in any computational analysis is geometry optimization, where DFT methods are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. google.comresearchgate.netutwente.nl

For N-propylcarbamoyl chloride, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would determine key structural parameters. nih.govmdpi.com These parameters would include the bond lengths (e.g., C=O, C-N, C-Cl), bond angles, and dihedral angles that define the three-dimensional shape of the molecule. The molecular geometry around the carbonyl carbon is expected to be trigonal planar, consistent with sp² hybridization.

Table 6.1.1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and not based on published research.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.19 Å |

| C-N | 1.36 Å | |

| C-Cl | 1.79 Å | |

| N-C(propyl) | 1.46 Å | |

| Bond Angle | O=C-N | 125.0° |

| O=C-Cl | 126.0° | |

| N-C-Cl | 109.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgprinceton.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgox.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.com For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond.

Table 6.1.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published research.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Electron-donating capability |

| LUMO | -0.8 | Electron-accepting capability |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method is invaluable for analyzing charge transfer and hyperconjugative interactions within a molecule. joaquinbarroso.com

For this compound, NBO analysis would quantify the delocalization of electron density, such as the interaction between the nitrogen lone pair (nN) and the antibonding orbital of the carbonyl group (π*C=O). This interaction stabilizes the molecule and imparts partial double-bond character to the C-N bond. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). uni-muenchen.de

Table 6.1.3: Hypothetical NBO Second-Order Perturbation Analysis for this compound (Note: The following data is illustrative and not based on published research.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π*(C=O) | ~50-60 | Resonance stabilization |

| LP (O) | σ*(C-N) | ~5-10 | Hyperconjugation |

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Atomic charge distribution analysis assigns partial charges to each atom in a molecule, providing insight into its electrostatic properties and reactivity. mcmaster.ca Mulliken population analysis is one common method, which partitions the total electron density among the atoms based on the basis functions used in the calculation. gaussian.comuba.arscirp.org

In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry negative partial charges, while the carbonyl carbon would be significantly electropositive. This electrophilic carbon is the likely site for nucleophilic attack. The hydrogen atoms, particularly the one attached to nitrogen, would also carry positive charges.

Table 6.1.4: Hypothetical Mulliken Atomic Charges for this compound (Note: The following data is illustrative and not based on published research.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.45 |

| N | -0.50 |

| Cl | -0.20 |

Computational Mechanistic Investigations

Beyond static molecular properties, computational chemistry can model entire reaction pathways, providing detailed mechanistic insights.

Transition State Characterization and Activation Energy Determination

To understand a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. masterorganicchemistry.com Computational methods can locate the geometry of the transition state and calculate its energy. The difference between the energy of the transition state and the reactants is the activation energy (Ea), a critical factor determining the reaction rate. wuxiapptec.comrsc.org

For a reaction involving this compound, such as its hydrolysis, a computational study would model the approach of a nucleophile (e.g., a water molecule) to the electrophilic carbonyl carbon. The calculation would identify the transition state structure, where the C-Cl bond is partially broken and the new C-O bond is partially formed. The calculated activation energy would predict the feasibility and rate of the reaction under given conditions. Studies on related carbamoyl (B1232498) chlorides have explored such mechanisms, often finding dissociative pathways with the formation of a carbamoyl cation intermediate. acs.orgmdpi.com

Table 6.2.1: Hypothetical Activation Energy for Hydrolysis of this compound (Note: The following data is illustrative and not based on published research.)

| Reaction | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

|---|

Reaction Energy Profile Mapping

The mapping of reaction energy profiles is a cornerstone of computational chemistry, providing a quantitative description of the energy changes that occur during a chemical reaction. For N-alkylcarbamoyl chlorides, these studies often focus on their formation, hydrolysis, or participation in catalyzed coupling reactions.

DFT calculations are frequently employed to elucidate the mechanisms of these transformations. For instance, in palladium-catalyzed intramolecular additions of carbamoyl chlorides across alkynes, computational studies have been instrumental in mapping the complete energetic pathway. d-nb.info These studies suggest a mechanism involving several key steps: oxidative addition of the carbamoyl chloride to the palladium(0) catalyst, insertion of the alkyne into the palladium-carbon bond (cis-carbopalladation), a cis/trans isomerization, and finally, reductive elimination to yield the product. d-nb.info

A critical finding from these computational models is the identification of the rate-determining step. While oxidative addition is often the limiting step for aryl chlorides in similar reactions, for carbamoyl chlorides, the alkyne insertion step is typically found to have the highest energy barrier and is therefore rate-limiting. d-nb.info This insight is crucial for optimizing reaction conditions and catalyst design.

The energy profile for a representative palladium-catalyzed chlorocarbamoylation reaction highlights the relative energies of intermediates and transition states. The profile demonstrates that while the initial oxidative addition has a moderate barrier, the subsequent alkyne insertion requires overcoming a significantly higher energy barrier, confirming it as the turnover-limiting step of the catalytic cycle.

Furthermore, theoretical studies have been conducted on palladium-catalyzed C(sp³)–H activation/amidation reactions involving carbamoyl chloride precursors. acs.org These calculations map out the potential energy surfaces for different reaction pathways, such as activation of a C(sp³)–H bond versus a C(sp²)–H bond. acs.org The results indicate that the mechanism proceeds through oxidative addition, C–H activation via a concerted metalation-deprotonation (CMD) mechanism, and final reductive elimination. acs.org By comparing the activation barriers, these studies can successfully predict the chemoselectivity observed in experiments. acs.org

Solvation Models in Computational Studies (e.g., COSMO Model)

The properties and reactivity of molecules are often profoundly influenced by the solvent. Computational solvation models are essential for accurately simulating chemical processes in solution. The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model that treats the solvent as a dielectric continuum surrounding a molecule-shaped cavity. github.ioscm.com This approach is effective for calculating the electrostatic interactions between the solute (e.g., this compound) and the solvent. github.ionwchem-sw.org

The COSMO model works by calculating the screening of the solute's charge distribution by the dielectric medium. scm.com The energy and its derivatives can be calculated, enabling geometry optimizations and frequency calculations in a simulated solvent environment. scm.com Key parameters in a COSMO calculation include the dielectric constant of the solvent and the radii of the atoms used to define the cavity. github.ioscm.com The model can be refined by including terms for non-electrostatic contributions to the solvation free energy, such as cavitation and dispersion, which are often parameterized as a function of the cavity's surface area. scm.com

For reactions involving charged intermediates or transition states, such as the solvolysis of carbamoyl chlorides, solvation effects are critical. Experimental studies on the solvolysis of N,N-dimethylcarbamoyl chloride have been interpreted with the aid of computational models that account for solvent effects. mdpi.com These models help to rationalize the observed reaction rates in different solvents by quantifying the stabilization of the developing carbamoyl cation-like transition state.

Another advanced model, the SMD (Solvation Model based on Density) model, is a universal solvation model that builds upon the principles of continuum models like COSMO. github.io It incorporates intrinsic atomic Coulomb radii and additional parameters to provide a more accurate description of solvation free energies across a wide range of solvents. github.io Such models are crucial for studying solvent-dependent phenomena, like the conformational equilibria of flexible molecules. For example, computational analyses have been used to investigate the solvent's effect on the rotational barrier around the C-N bond in related carbamate (B1207046) systems, revealing how hydrogen-bond-donating solvents can preferentially stabilize one conformer over another. researchgate.net

Stereochemical Analysis and Isomeric Stability Investigations via DFT

Density Functional Theory (DFT) is a powerful method for investigating the three-dimensional structure of molecules, including the relative stability of different isomers and conformers. For this compound, a key stereochemical feature is the restricted rotation around the C-N amide bond, which gives rise to E/Z isomerism.

Theoretical studies on related N-alkylcarbamoyl chlorides have provided a detailed understanding of this rotational process. udayton.edu DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d), are used to optimize the geometries of the ground state conformers (s-E and s-Z) and the transition states connecting them. researchgate.netudayton.edu

For N-benzyl-N-methylcarbamoyl chlorides, it was found that the s-E and s-Z isomers are nearly equal in energy, with a slight preference (less than 1 kcal/mol) for the s-E isomer in the gas phase. udayton.edu Two distinct transition states for the interconversion, TSsyn and TSanti, were identified. udayton.edu Unlike in amides and carbamates where the anti transition state is typically lower in energy, for carbamoyl chlorides, the TSsyn structure is favored by about 2 kcal/mol, an effect attributed to stabilizing gauche interactions. udayton.edu

The calculated energy barriers for C-N bond rotation in carbamoyl chlorides are significant, falling in a range comparable to those of carbamates (around 15 kcal/mol) and amides (15-22 kcal/mol). researchgate.net This high barrier means that the E and Z isomers can be distinct species at room temperature and can often be observed separately in NMR spectra. udayton.edu

The table below presents representative data from a DFT study on N-benzyl-N-methylcarbamoyl chloride, which serves as a model for the isomeric stability and rotational barriers that would be expected for this compound. udayton.edu

| Parameter | Value (kcal/mol) |

| Relative Energy of s-Z Isomer (ΔEZ-E) | 0.53 |

| Activation Energy (s-Z to s-E, via TSsyn) | 16.2 |

| Activation Energy (s-Z to s-E, via TSanti) | 18.2 |

| Relative Energy of TSsyn | 16.2 |

| Relative Energy of TSanti | 18.2 |

| Table 1: Calculated thermodynamic and kinetic parameters for the restricted C–N bond rotation in N-benzyl-N-methylcarbamoyl chloride at the B3LYP/6-31+G(d) level of theory. Energies are relative to the global minimum s-E isomer. Data sourced from Horwath and Benin (2008). udayton.edu |

These computational findings are invaluable for interpreting experimental data and understanding the fundamental stereochemical properties of this compound and related compounds.

Q & A

Q. What are the optimal synthetic routes for N-propylcarbamoyl chloride, and how can purity be validated?